molecular formula C15H14N2O2 B7476110 N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide

Numéro de catalogue B7476110
Poids moléculaire: 254.28 g/mol
Clé InChI: NKRNLZBRUXTBSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide, also known as FIIN-2, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In

Mécanisme D'action

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide inhibits the kinase activity of FGFR1, FGFR2, and FGFR3 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream signaling proteins, which are essential for cancer cell growth and survival. In addition, N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been shown to have potent anti-cancer effects in preclinical models, with minimal toxicity to normal cells. In addition, N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide is its selectivity for FGFR1, FGFR2, and FGFR3, which reduces the risk of off-target effects. In addition, N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has good pharmacokinetic properties, which make it suitable for in vivo studies. However, the synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide is complex and time-consuming, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research on N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide. One direction is to optimize the synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide to improve its yield and purity. Another direction is to study the efficacy of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the use of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide in the treatment of other diseases, such as fibrosis and inflammation, should be explored. Finally, the development of more potent and selective FGFR inhibitors based on the structure of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide should be pursued.
Conclusion:
N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models. Its mechanism of action has been extensively studied, and its selectivity for FGFR1, FGFR2, and FGFR3 reduces the risk of off-target effects. Although the synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide is complex, its good pharmacokinetic properties make it suitable for in vivo studies. Future research should focus on optimizing the synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide, studying its efficacy in combination with other cancer treatments, and exploring its potential in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-nitrobenzaldehyde with furfurylamine to form 2-(furan-2-ylmethyl)-5-nitrobenzaldehyde. This intermediate is then reduced to 2-(furan-2-ylmethyl)-5-aminobenzaldehyde, which is subsequently reacted with methyl anthranilate to form the final product, N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide. The synthesis of N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been optimized to improve its yield and purity, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been studied extensively in preclinical models of cancer, and it has shown promising results in inhibiting the growth and proliferation of cancer cells. N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been shown to selectively target the kinase activity of FGFR1, FGFR2, and FGFR3, which are overexpressed in various types of cancer, including breast, lung, and prostate cancer. In addition, N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have synergistic effects when used in combination with other cancer treatments.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(10-12-6-4-8-19-12)15(18)14-9-11-5-2-3-7-13(11)16-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNLZBRUXTBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methyl-1H-indole-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.